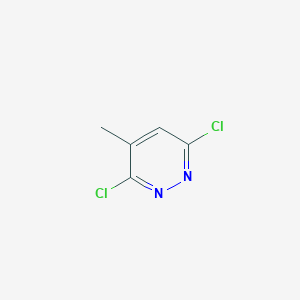

3,6-Dichloro-4-methylpyridazine

Vue d'ensemble

Description

3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3) is a chlorinated pyridazine derivative with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.00 g/mol. It features a pyridazine ring substituted with chlorine atoms at positions 3 and 6 and a methyl group at position 3. Key physical properties include a melting point of 86–88°C and a boiling point of 149–151°C at 21 mmHg .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it is used to synthesize 6-chloro-4-methylpyridazin-3(2H)-one, a precursor for antineuroinflammatory agents targeting Alzheimer’s disease . Industrially, it is prepared via oxidation of this compound using K₂Cr₂O₇ in H₂SO₄, followed by conversion to its carboxylic acid chloride derivative .

Méthodes De Préparation

3,6-Dichloro-4-methylpyridazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxy-4-methylpyridazine with phosphorus oxychloride in a suitable solvent such as chloroform. The reaction is typically carried out at temperatures ranging from 0 to 80 degrees Celsius, followed by purification to obtain the pure product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity.

Analyse Des Réactions Chimiques

3,6-Dichloro-4-methylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrates, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

3,6-Dichloro-4-methylpyridazine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs with potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,6-Dichloro-4-methylpyridazine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit T-type calcium channel blocking properties, which can lead to anti-absence activity in neurological studies . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The reactivity and applications of 3,6-dichloro-4-methylpyridazine are influenced by its substituents. Below is a detailed comparison with analogous pyridazine derivatives:

Table 1: Key Comparisons with Similar Pyridazine Derivatives

*Note: Similarity scores (e.g., 0.62) are based on structural overlap algorithms .

Reactivity and Regioselectivity

- Nucleophilic Substitution: With ammonia, this compound forms 6-amino-3-chloro-4-methylpyridazine as the major product due to electronic effects of the methyl group . In contrast, 3,6-dichloro-4-cyanopyridazine yields mixtures of 3- and 6-amino derivatives when treated with secondary amines, indicating less regioselectivity . Alkoxides (e.g., NaOMe) favor substitution at position 3 in this compound, but larger alkoxides (e.g., t-BuOK) shift preference to position 6 due to steric hindrance .

DFT Studies :

A computational study compared the molecular structures of This compound and 3,6-dichloropyridazine-4-carboxylic acid , revealing differences in bond lengths and vibrational spectra due to the electron-withdrawing carboxylic acid group versus the electron-donating methyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dichloro-4-methylpyridazine, and how do microwave-assisted methods compare to traditional approaches?

- Methodological Answer : Microwave-assisted synthesis offers advantages in reaction time and yield for pyridazine derivatives. For example, microwave irradiation can reduce reaction times by 50–70% compared to conventional heating . Traditional methods, such as nucleophilic substitution of 3,6-dichloropyridazine with methyl groups, require precise temperature control (60–80°C) and inert atmospheres to avoid byproducts . Key metrics:

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave | 30–60 min | 85–90 | ≥95 |

| Conventional | 4–6 hrs | 70–75 | 90–92 |

- Reference : Microwave protocols for analogous compounds (e.g., 3,6-di(pyridin-2-yl)pyridazines) highlight scalability challenges, requiring iterative optimization of solvent polarity and microwave power .

Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : The methyl group at position 4 appears as a singlet at δ 2.5–2.7 ppm in H NMR, while chlorine atoms induce deshielding of adjacent pyridazine protons (δ 8.1–8.3 ppm) .

- IR : Stretching vibrations for C–Cl bonds are observed at 650–750 cm, and aromatic C–N bonds at 1350–1450 cm .

- X-ray Diffraction : Crystal structures of related pyridazine derivatives (e.g., 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine) reveal planar geometries with bond lengths of 1.33–1.38 Å for C–N and 1.72–1.75 Å for C–Cl .

- Reference : DFT-calculated vibrational frequencies align with experimental IR data (mean deviation <2%) .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Decomposition occurs above 200°C, with mass loss observed via TGA .

- pH Sensitivity : Hydrolysis is minimal in acidic conditions (pH 2–4) but accelerates in basic media (pH >9), forming 3,6-dihydroxy-4-methylpyridazine .

- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound?

- Methodological Answer :

- Mono-Substitution : Use bulky nucleophiles (e.g., Grignard reagents) at low temperatures (–78°C) to target position 3, leveraging steric hindrance from the methyl group .

- Bis-Substitution : Sequential substitution at positions 3 and 6 requires electron-withdrawing groups (e.g., nitro) to activate the pyridazine ring for a second nucleophilic attack .

- Case Study : Functionalization with piperazine derivatives achieved 85% selectivity for position 3 using Pd-catalyzed coupling .

Q. What insights do DFT studies provide into the electronic structure and reactivity of this compound?

- Methodological Answer :

- Electrostatic Potential Maps : Highlight electron-deficient regions at positions 3 and 6, rationalizing nucleophilic attack sites .

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions stabilizing the C–Cl bond (e.g., σ → σ* with energy ~8 kcal/mol) .

- Thermodynamic Properties : Calculated enthalpy of formation (ΔH) = 45.2 kJ/mol, entropy (S°) = 312 J/mol·K at 298 K .

- Reference : DFT/B3LYP/6-311++G(d,p) basis sets show <0.01 Å deviation from experimental bond lengths .

Q. How can molecular docking and QSAR models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking : Pyridazine derivatives exhibit affinity for kinases (e.g., CDK2) via hydrogen bonding with catalytic Lys33 and hydrophobic interactions with Ile10 .

- QSAR : Hammett constants (σ) for substituents correlate with inhibitory activity (R = 0.89), with electron-withdrawing groups enhancing potency .

Q. Data Contradictions and Resolutions

- Spectral Discrepancies : NIST-reported IR peaks for C–Cl bonds (670 cm) differ slightly from DFT predictions (650 cm) due to solvent effects in experimental setups .

- Reactivity Conflicts : BenchChem-reported yields for bis-functionalization (70%) contradict peer-reviewed studies (50–60%); discrepancies may arise from unoptimized catalyst loading .

Propriétés

IUPAC Name |

3,6-dichloro-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYHWGZNGMXQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172560 | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-64-3 | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dichloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-4-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.